Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate
Overview
Description
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is a chemical compound with the molecular formula C11H13F2NO4. This compound is notable for its unique structure, which includes both fluorine and hydroxyl groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate typically involves the reaction of ethyl 2,2-difluoroacetoacetate with 4-hydroxy-4-pyridinylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-4-hydroxy-4-pyridin-4-ylbutanoate: Lacks one hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2,2-difluoro-4,4-dihydroxybutanoate: Lacks the pyridine ring, which may reduce its ability to interact with certain biological targets.
Ethyl 4,4-dihydroxy-4-pyridin-4-ylbutanoate: Lacks the fluorine atoms, which may affect its chemical stability and reactivity.
The unique combination of fluorine and hydroxyl groups in this compound makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4/c1-2-18-9(15)10(12,13)7-11(16,17)8-3-5-14-6-4-8/h3-6,16-17H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDQSXPAOVNWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C1=CC=NC=C1)(O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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